An In-Depth Technical Guide to the Chemical Properties of 2,3,4,5-Tetrachloroaniline
An In-Depth Technical Guide to the Chemical Properties of 2,3,4,5-Tetrachloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,5-tetrachloroaniline, a significant chemical intermediate in various industrial applications. This document details its characteristics, synthesis, and analytical methods, presenting data in a clear and accessible format for scientific professionals.
Chemical and Physical Properties
2,3,4,5-Tetrachloroaniline is a chlorinated aromatic amine. Its physical state is a colorless to slightly yellow crystalline solid. The core chemical and physical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₄N | [1][2][3][4][5] |
| Molecular Weight | 230.91 g/mol | [2][4][5] |
| Melting Point | 118-135 °C | [2] |
| Boiling Point (Predicted) | 325.5 ± 37.0 °C | |
| Density (Predicted) | 1.655 ± 0.06 g/cm³ | |
| pKa (Predicted) | -0.10 ± 0.10 | |
| Flash Point | >100 °C | |
| Solubility | Low solubility in water, better solubility in common organic solvents. Soluble in ethanol, ether, and petroleum ether. |
Table 2: Identifiers
| Identifier | Value | Source |
| CAS Number | 634-83-3 | [1][2][3][4][5][6] |
| EC Number | 211-216-1 | [1] |
| PubChem CID | 12466 | [3] |
| InChI | InChI=1S/C6H3Cl4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 | [3] |
| InChIKey | GBKZRUCVLTWAML-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N | [3][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2,3,4,5-tetrachloroaniline.
Table 3: Spectroscopic Information
| Technique | Details | Source |
| Infrared (IR) Spectroscopy | FTIR spectra available, often using a KBr wafer technique. Vapor phase IR spectra have also been recorded. | [3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra are available for structural elucidation. | [3] |
| Mass Spectrometry (MS) | Mass spectral data is available, often obtained through Gas Chromatography-Mass Spectrometry (GC-MS). | [7] |
| Nuclear Quadrupole Resonance (NQR) Spectroscopy | Quadrupole coupling data is available. | [3][7] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying the chemical properties of 2,3,4,5-tetrachloroaniline.
Synthesis
General Chlorination of Aniline:
-
Dissolution: Dissolve aniline in an inert solvent such as chlorobenzene.
-
Acidification: Introduce hydrogen chloride gas into the solution.
-
Chlorination: Heat the mixture and introduce a chlorinating agent, such as chlorine gas or sulfuryl chloride, over several hours.
-
Reaction Completion: Stir the mixture at an elevated temperature to ensure the reaction goes to completion.
-
Solvent Removal: Distill off the solvent under reduced pressure.
-
Purification: The crude product can be purified by sublimation or recrystallization from a suitable solvent like ethanol.
Purification
A common method for the purification of 2,3,4,5-tetrachloroaniline is crystallization from ethanol.[6] The acetyl derivative can also be prepared and recrystallized from ethanol, which melts at 165-166 °C.[6]
Analytical Methods
Gas chromatography (GC) is a suitable technique for the analysis of 2,3,4,5-tetrachloroaniline.
General GC Protocol (based on EPA Method 8131 for aniline derivatives): [8]
-
Extraction: For water samples, perform a solvent extraction with a suitable solvent like methylene chloride at a pH > 11. For solid samples, use methods like Soxhlet extraction with a solvent mixture such as methylene chloride/acetone.
-
Cleanup: If interferences are present, use cleanup techniques like Florisil column cleanup (Method 3620) or Gel Permeation Chromatography (Method 3640).
-
Solvent Exchange: Prior to GC analysis with a Nitrogen-Phosphorus Detector (NPD), exchange the extraction solvent into toluene.
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with an appropriate capillary column and a suitable detector (e.g., NPD or a mass spectrometer). Compound identification is confirmed by comparing the retention time with that of a certified reference standard.
Safety and Hazards
2,3,4,5-Tetrachloroaniline is a hazardous substance and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Statements
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] |
| H317 | May cause an allergic skin reaction | [3] |
| H318 | Causes serious eye damage | [3] |
| H335 | May cause respiratory irritation | [3] |
| H400 | Very toxic to aquatic life | [7] |
| H410 | Very toxic to aquatic life with long lasting effects | [7] |
Handling and Storage:
-
Wear suitable protective clothing, gloves, and eye/face protection.
-
Use only in a well-ventilated area.
-
Store in a cool, dry, and well-ventilated place.
-
Keep away from sources of ignition.
-
This material and its container must be disposed of as hazardous waste.
Visualizations
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of 2,3,4,5-tetrachloroaniline.
This diagram outlines the key stages from starting materials to the final analytical characterization of the target compound, providing a clear visual representation of the overall process for researchers.
References
- 1. 2,4,5-Trichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 2,3,4,5-Tetrachloroaniline Solution - Analytical Standard at Best Price [nacchemical.com]
- 3. 2,3,4,5-Tetrachloroaniline | C6H3Cl4N | CID 12466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. labshake.com [labshake.com]
- 6. 2,3,4,5-TETRACHLOROANILINE | 634-83-3 [chemicalbook.com]
- 7. 2,3,5,6-Tetrachloroaniline | C6H3Cl4N | CID 18998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
